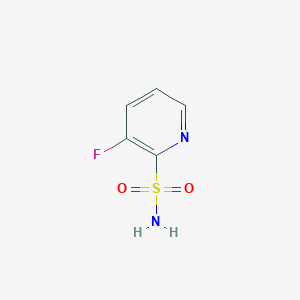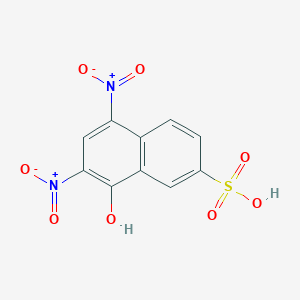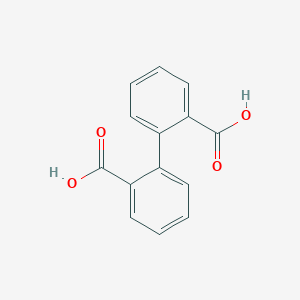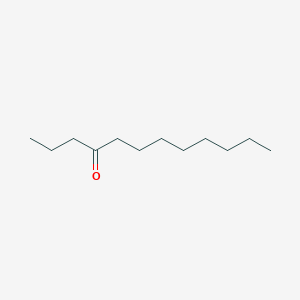
4-Dodecanone
Descripción general
Descripción
4-Dodecanone, also known as Octyl propyl ketone, is a chemical compound with the molecular formula C12H24O . It has a molecular weight of 184.3184 . The IUPAC Standard InChIKey for 4-Dodecanone is AVQSOIZWTINZLU-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of 4-Dodecanone involves various methods. One such method includes the reaction of hydroxylamine hydrochloride with 1-(2-hydroxy-4-pentyloxyphenyl)-1-dodecanone in the presence of potassium acetate in refluxing ethanol for 3 hours .
Molecular Structure Analysis
The molecular structure of 4-Dodecanone consists of 12 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The structure can be represented by the SMILES notation as CCCCCCCCC(=O)CCC .
Physical And Chemical Properties Analysis
4-Dodecanone has a density of 0.8±0.1 g/cm³ . It has a boiling point of 243.9±8.0 °C at 760 mmHg . The compound has a molar refractivity of 57.7±0.3 cm³ . It has a polar surface area of 17 Ų and a molar volume of 223.7±3.0 cm³ .
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
4-Dodecanone is a chemical compound with the formula C12H24O . It has a molecular weight of 184.3184 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Biopesticide Application
Over the past decade, multiple studies have suggested that secondary metabolites produced by plants against herbivorous insects could be used as biopesticides . In a study, it was found that 2-Dodecanone can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis . However, 2-Dodecanone exposure had no significant effect on development time, energy reserves, nor egg-laying capacity .
Antimicrobial Activity
3,4-Epoxy-2-dodecanone, a major component in the preorbital gland of the African grey duiker (Sylvicapra grimmia), showed antimicrobial activity in preliminary tests . This suggests that 4-Dodecanone and its derivatives could potentially be used in the development of new antimicrobial agents.
Safety and Hazards
When handling 4-Dodecanone, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition. If necessary, evacuate personnel to safe areas .
Propiedades
IUPAC Name |
dodecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSOIZWTINZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210287 | |
| Record name | Dodecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Dodecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6137-26-4 | |
| Record name | 4-Dodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Dodecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC43HC978D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 4-Dodecanone be used as a starting material in organic synthesis?
A1: 4-Dodecanone, with its ketone functional group, presents a versatile starting point for various organic reactions.
- Formation of Heterocycles: Similar to the synthesis of aza-tricyclic compounds from a tricyclic ketone described in one of the papers [], 4-Dodecanone could react with nitrogen-containing nucleophiles like hydroxylamine to form oximes. These oximes could further undergo rearrangements, potentially leading to nitrogen-containing heterocycles.
- Stereoselective Reactions: Drawing parallels from the horse liver alcohol dehydrogenase (HLADH) mediated reduction of a pentacyclic ketone to produce a chiral alcohol [], 4-Dodecanone could potentially undergo enantioselective reduction using chiral catalysts or enzymes, leading to chiral secondary alcohols. This is valuable for synthesizing chiral building blocks used in pharmaceuticals and other bioactive compounds.
Q2: Are there any insights from the provided papers regarding the potential reactivity of 4-Dodecanone in cyclization reactions?
A2: While the papers don't directly involve 4-Dodecanone in cyclization reactions, we can find clues from their focus on ring formation. For example, one paper discusses the diazomethane ring expansion of tricyclic ketones []. Although 4-Dodecanone is a linear molecule, it could potentially undergo cyclization under specific reaction conditions, especially in the presence of catalysts or reagents that promote ring formation. This could lead to the synthesis of novel cyclic compounds.
Q3: How do the analytical techniques discussed in the research papers apply to characterizing a compound like 4-Dodecanone?
A3: The provided research emphasizes X-ray crystallography for determining the structures of complex cyclic compounds []. While this technique might not be the primary choice for a relatively simple molecule like 4-Dodecanone, it highlights the importance of structural characterization in organic chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



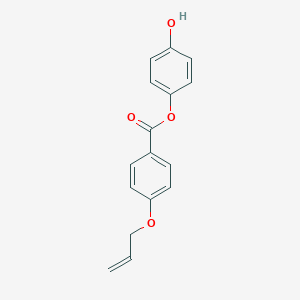
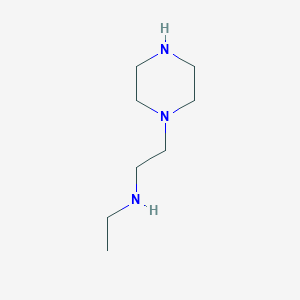
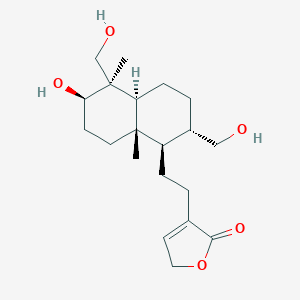
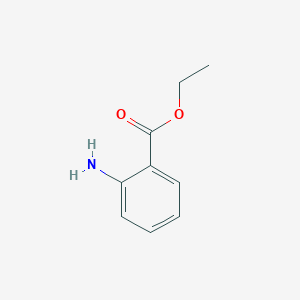
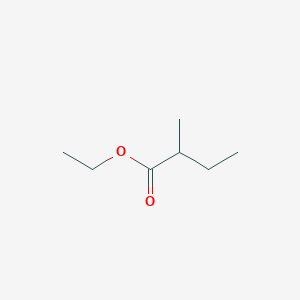
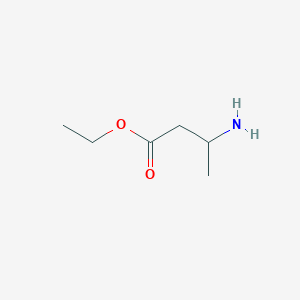

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)
